2'-Fluoro-3-(3-methoxyphenyl)propiophenone

Description

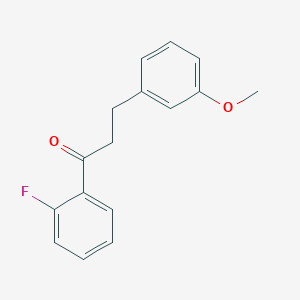

2'-Fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898774-72-6; molecular formula: C₁₆H₁₅FO₂) is a fluorinated propiophenone derivative characterized by a fluorine atom at the 2'-position of the aromatic ring and a 3-methoxyphenyl group at the 3-position of the propanone backbone. Its molecular weight is 258.29 g/mol, with a boiling point of 395.6°C, density of 1.14 g/cm³, and LogP of 3.65, indicating moderate lipophilicity . This compound is primarily utilized in research settings, particularly in pharmaceutical intermediate synthesis and structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVXZVWEMPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644238 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-94-2 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-(3-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-(3-methoxyphenyl)propiophenone is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce the fluoro group at the 2’ position .

Industrial Production Methods

On an industrial scale, the production of 2’-Fluoro-3-(3-methoxyphenyl)propiophenone may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

2'-Fluoro-3-(3-methoxyphenyl)propiophenone has been investigated for its potential therapeutic properties:

- Anticancer Activity: Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, such as breast and prostate cancer cells. The mechanism involves inducing apoptosis through caspase pathway activation and modulation of signaling pathways like ERK1/2 and Akt.

- Antimicrobial Properties: The compound has demonstrated promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to the presence of fluorine substituents, which enhance membrane permeability and disrupt bacterial cell integrity.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for:

- Functionalization Reactions: The compound can undergo oxidation, reduction, and substitution reactions to yield various derivatives with tailored properties for specific applications.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

- Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

- Coatings and Adhesives: Its chemical stability and reactivity may lead to innovative formulations in coatings and adhesives.

Anticancer Studies

A notable study involving MCF-7 breast cancer cells reported a dose-dependent reduction in cell viability upon treatment with this compound. The IC50 values indicated potent activity at low concentrations, with apoptotic mechanisms confirmed through increased levels of pro-apoptotic proteins.

Antimicrobial Efficacy

In a separate study assessing antimicrobial activity, the compound was tested against various bacterial strains. Results showed effective inhibition of growth, suggesting potential applications in developing new antimicrobial agents.

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cells | [Study Reference] |

| Antimicrobial | Effective against bacterial strains | [Study Reference] |

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Propiophenone derivatives vary widely in biological and physicochemical properties depending on substituent type, position, and electronic effects. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| 2'-Fluoro-3-(3-methoxyphenyl)propiophenone | 2'-F, 3-(3-OCH₃) | C₁₆H₁₅FO₂ | 258.29 | 395.6 | 3.65 |

| 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone | 4'-Br, 2'-F, 3-(3-OCH₃) | C₁₆H₁₄BrFO₂ | 353.19 | - | - |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 2',5'-Cl, 3-(3-OCH₃) | C₁₆H₁₄Cl₂O₂ | 309.19 | - | - |

| 3'-Trifluoromethyl-3-(2-methoxyphenyl)propiophenone | 3'-CF₃, 3-(2-OCH₃) | C₁₇H₁₅F₃O₂ | 308.30 | - | - |

| 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone | 2'-COOEt, 3-(3-F) | C₁₈H₁₇FO₃ | 300.32 | - | - |

Key Observations :

- Methoxy Position : The 3-methoxyphenyl group in the target compound may confer better solubility than analogs with 2- or 4-methoxy substitutions due to steric and electronic differences .

Physicochemical Properties

- Solubility: The 3-methoxyphenyl group in the target compound improves water solubility compared to non-polar substituents (e.g., trifluoromethyl) .

- Thermal Stability : High boiling points (~395°C) suggest suitability for high-temperature reactions, contrasting with esters like 2'-carboethoxy derivatives, which may decompose .

Biological Activity

2'-Fluoro-3-(3-methoxyphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fluoro and methoxy group on a propiophenone backbone, which contributes to its unique chemical reactivity and biological interactions. The presence of these substituents enhances its lipophilicity and binding affinity to various biological targets.

Biological Activities

1. Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against SARS-CoV-2. It has been shown to inhibit viral replication by interfering with the viral life cycle at multiple stages, including entry and replication processes. In vitro assays demonstrated that the compound significantly reduces viral load in infected cell lines .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting proteolytic enzymes, which are crucial for various physiological processes and disease states. For instance, it displayed lower secondary proteolytic contaminant activities while maintaining typical collagenase activity, suggesting a selective inhibition profile that could be beneficial in therapeutic contexts .

3. Neuroprotective Effects

In neuropharmacological studies, this compound has demonstrated neuroprotective properties. It was found to mitigate oxidative stress-induced neuronal damage in cell culture models, indicating potential applications in treating neurodegenerative diseases . The compound's ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) production is particularly noteworthy .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Receptor Binding: The fluoro and methoxy groups enhance the compound's affinity for specific receptors, influencing signaling pathways related to inflammation and cell survival.

- Oxidative Stress Modulation: By reducing ROS levels, the compound protects neuronal cells from apoptosis, thereby supporting cell viability under stress conditions.

- Enzyme Interaction: The structural features of the compound allow it to interact selectively with various enzymes, modulating their activity without inducing widespread side effects.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, this compound was tested against SARS-CoV-2 using Vero E6 cell lines. The results showed a dose-dependent reduction in viral titers, with IC50 values indicating effective inhibition at low concentrations. This study highlights the compound's potential as a therapeutic agent in managing COVID-19 .

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound involved differentiated SH-SY5Y neuroblastoma cells exposed to oxidative stressors. Treatment with varying concentrations of this compound resulted in significant preservation of mitochondrial function and ATP levels compared to untreated controls. The findings suggest that this compound could be explored further for its potential in treating conditions like Alzheimer's disease .

Research Findings Summary

| Activity | Findings |

|---|---|

| Antiviral | Effective against SARS-CoV-2; reduced viral load in vitro |

| Enzyme Inhibition | Selective inhibition of collagenase; lower secondary proteolytic activity |

| Neuroprotective | Mitigated oxidative stress; preserved mitochondrial function in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.